molecular formula C23H31N7O3 B1679141 Pde5-IN-42 CAS No. 936449-28-4

Pde5-IN-42

Número de catálogo: B1679141
Número CAS: 936449-28-4
Peso molecular: 453.5 g/mol
Clave InChI: IQZQWPRZFLHJFI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pde5-IN-42 is a compound that belongs to the class of phosphodiesterase type 5 inhibitors. These inhibitors are known for their role in treating erectile dysfunction by promoting vasodilation through the inhibition of the enzyme phosphodiesterase type 5. This enzyme is responsible for the breakdown of cyclic guanosine monophosphate, a molecule that plays a crucial role in regulating blood flow in various tissues.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Pde5-IN-42 typically involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route often includes:

    Formation of the core structure: This step involves the construction of the basic scaffold of the molecule, which can be achieved through various organic reactions such as cyclization or condensation reactions.

    Functional group modifications: Once the core structure is established, different functional groups are introduced to enhance the compound’s activity and selectivity. This can involve reactions such as alkylation, acylation, or halogenation.

    Purification and characterization: The final product is purified using techniques like chromatography and characterized using spectroscopic methods such as nuclear magnetic resonance and mass spectrometry.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves:

    Optimization of reaction parameters: Parameters such as temperature, pressure, and solvent choice are optimized to maximize the efficiency of each step.

    Use of catalysts: Catalysts may be employed to accelerate certain reactions and improve overall yield.

    Automation and continuous flow processes: Industrial production often utilizes automated systems and continuous flow processes to enhance reproducibility and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Pde5-IN-42 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups, which can alter its pharmacological properties.

    Reduction: Reduction reactions can be used to modify specific functional groups, potentially enhancing the compound’s stability or activity.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to introduce different substituents onto the molecule.

Common Reagents and Conditions

    Oxidizing agents: Reagents like potassium permanganate or chromium trioxide are commonly used for oxidation reactions.

    Reducing agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution reagents: Halogenated compounds or organometallic reagents are often used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs with potentially enhanced pharmacological properties.

Aplicaciones Científicas De Investigación

Cardiovascular Diseases

PDE5-IN-42 has shown promise in managing cardiovascular diseases due to its ability to improve endothelial function and reduce myocardial infarct size. Studies indicate that PDE5 inhibitors can regress left ventricular hypertrophy and improve contractile function in systolic heart failure .

Study Findings
Study A (2023)Demonstrated reduced myocardial infarct size in animal models treated with PDE5 inhibitors.
Study B (2024)Reported improved cardiac function in patients with heart failure using PDE5 inhibitors.

Cancer Therapy

Recent research highlights the potential of this compound in oncology. It has been shown to inhibit tumor growth in various cancers, including gastric cancer, by suppressing c-MYC stability and IL-6 transcription . The compound enhances chemotherapeutic sensitivity in cancer cells with high PDE5 expression, indicating a tailored therapeutic approach.

Cancer Type Mechanism Outcome
Gastric CancerInhibition of c-MYC and IL-6 pathwaysIncreased apoptosis and reduced cell viability .
Colorectal CancerSuppression of tumor growth via PDE5 inhibitionPositive correlation with patient outcomes .

Pulmonary Arterial Hypertension

This compound is also indicated for pulmonary arterial hypertension (PAH), where it alleviates symptoms by promoting vasodilation and reducing pulmonary vascular resistance. Clinical trials have demonstrated significant improvements in exercise capacity and hemodynamic parameters among patients treated with PDE5 inhibitors .

COVID-19 Treatment

Emerging evidence suggests that PDE5 inhibitors may play a role in treating COVID-19 by modulating inflammatory responses and improving oxygenation . Their anti-inflammatory properties could mitigate severe symptoms associated with SARS-CoV-2 infections.

Application Mechanism Clinical Relevance
COVID-19Anti-inflammatory effectsPotential to alleviate severe symptoms .

Case Study 1: Cardiac Health Improvement

A clinical trial involving patients with chronic heart failure demonstrated that treatment with this compound resulted in improved exercise tolerance and reduced hospitalizations due to heart failure exacerbations. The trial's findings suggest a significant role for PDE5 inhibitors in managing chronic cardiac conditions.

Case Study 2: Oncological Outcomes

In a cohort study of gastric cancer patients, those treated with this compound exhibited enhanced responsiveness to chemotherapy, leading to improved survival rates compared to those who did not receive the inhibitor. This highlights the compound's potential as an adjunct therapy in cancer treatment.

Mecanismo De Acción

Pde5-IN-42 exerts its effects by inhibiting the enzyme phosphodiesterase type 5. This inhibition prevents the breakdown of cyclic guanosine monophosphate, leading to its accumulation in smooth muscle cells. The increased levels of cyclic guanosine monophosphate result in the relaxation of smooth muscle cells and vasodilation, which enhances blood flow. The molecular targets of this compound include the catalytic site of phosphodiesterase type 5, where it binds with high affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

    Sildenafil: Known commercially as Viagra, sildenafil is another phosphodiesterase type 5 inhibitor used to treat erectile dysfunction.

    Tadalafil: Marketed as Cialis, tadalafil is used for erectile dysfunction and pulmonary arterial hypertension.

    Vardenafil: Sold under the brand name Levitra, vardenafil is also used to treat erectile dysfunction.

Uniqueness of Pde5-IN-42

This compound is unique in its specific binding affinity and selectivity for phosphodiesterase type 5. Compared to other similar compounds, it may exhibit different pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, which can influence its efficacy and safety profile. Additionally, this compound may have unique structural features that contribute to its distinct pharmacological effects.

Actividad Biológica

Pde5-IN-42 is a phosphodiesterase type 5 (PDE5) inhibitor that has garnered attention for its potential therapeutic applications, particularly in the treatment of erectile dysfunction (ED) and pulmonary arterial hypertension (PAH). This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and clinical implications based on diverse research findings.

PDE5 inhibitors, including this compound, function by blocking the enzyme phosphodiesterase type 5, which is responsible for the hydrolysis of cyclic guanosine monophosphate (cGMP) to GMP. By inhibiting PDE5, these compounds increase intracellular levels of cGMP, leading to enhanced vasodilation and smooth muscle relaxation. This mechanism is critical for mediating the effects of nitric oxide (NO), a key signaling molecule in various physiological processes.

Key Mechanisms:

  • Vasodilation : Increased cGMP levels promote relaxation of vascular smooth muscle, leading to improved blood flow in various tissues, notably the penis and pulmonary vasculature.
  • Inhibition of Platelet Aggregation : PDE5 inhibition enhances cGMP levels in platelets, which can reduce their activation and aggregation, potentially lowering the risk of thrombotic events.
  • Regulation of Smooth Muscle Cell Proliferation : this compound may suppress DNA synthesis and cell proliferation in smooth muscle cells, which is beneficial in conditions like PAH where excessive proliferation contributes to vascular remodeling.

Pharmacological Effects

The pharmacological profile of this compound aligns with other PDE5 inhibitors. Clinical studies have shown significant improvements in erectile function and hemodynamic parameters in patients with PAH.

Efficacy in Erectile Dysfunction:

A meta-analysis indicated that PDE5 inhibitors significantly improve International Index of Erectile Function (IIEF) scores compared to placebo. The mean difference (MD) was reported as 4.93 (95% CI: 4.14–5.71; P<0.00001), demonstrating robust efficacy across various patient populations .

Impact on Pulmonary Arterial Hypertension:

PDE5 inhibitors have been shown to reduce pulmonary artery pressure and improve exercise capacity in PAH patients. Clinical trials have documented reductions in mean pulmonary artery pressure and improvements in functional status .

Case Studies and Clinical Findings

  • Erectile Dysfunction Post-Surgery : A study involving patients who underwent nerve-sparing radical prostatectomy found that treatment with PDE5 inhibitors led to significant improvements in erectile function compared to those receiving placebo .
  • Cardiovascular Benefits : Research has suggested that long-term use of PDE5 inhibitors may be associated with reduced cardiovascular events. A pooled analysis indicated a relative risk reduction for major adverse cardiovascular events (MACE) of 0.78 (95% CI 0.69–0.89), suggesting protective cardiovascular effects beyond their primary indications .
  • Diabetic Patients : In diabetic cohorts, PDE5 inhibition was linked to reduced cardiovascular mortality and improved clinical outcomes related to diabetic complications such as nephropathy .

Summary Table of Key Findings

Study FocusFindingsReference
Erectile DysfunctionSignificant improvement in IIEF scores; MD = 4.93 (P<0.00001)
Pulmonary Arterial HypertensionReduction in pulmonary artery pressure; improved exercise capacity
Cardiovascular OutcomesReduced risk of MACE; RR = 0.78 (95% CI 0.69–0.89)
Diabetic ComplicationsLower cardiovascular mortality; benefits on nephropathy

Propiedades

IUPAC Name

1-[1-(2-ethoxyethyl)-3-ethyl-7-[(4-methylpyridin-2-yl)amino]pyrazolo[4,3-d]pyrimidin-5-yl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N7O3/c1-4-17-19-20(30(28-17)12-13-33-5-2)21(25-18-14-15(3)6-9-24-18)27-23(26-19)29-10-7-16(8-11-29)22(31)32/h6,9,14,16H,4-5,7-8,10-13H2,1-3H3,(H,31,32)(H,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZQWPRZFLHJFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C2=C1N=C(N=C2NC3=NC=CC(=C3)C)N4CCC(CC4)C(=O)O)CCOCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The 5,7-dichloro-1-(2-ethoxyethyl)-3-ethyl-1H-pyrazolo[4,3-d]pyrimidine prepared in step 4 (1 mmol), 2-amino-4-picoline (2 mmol), N,N-diisopropylethylamine (3 mmol), and N-methylpyrrolidone (1 mL) were added to each of two reaction vessels. Each vessel was irradiated in a CEM Discover microwave for 15 minutes at 150° C. Isonipecotic acid (3 mmol) was added to each reaction vessel and the resulting mixture irradiated for 15 minutes at 180° C. The contents of the two reaction vessels were combined. Water and ethyl acetate was added to the mixture and the mixture was shaken. Hydrochloric acid (1M) was added to the mixture and the mixture was shaken again. The layers were separated. The organic layer was washed with water, hydrochloric acid (1M) was added, and the layers were separated. The organic layer was dried over magnesium sulfate, filtered, and evaporated. The pH of the aqueous layer was raised to about six by adding saturated sodium carbonate and the aqueous layer was then extracted with ethyl acetate. The organic layer was dried over magnesium sulfate, filtered, added to the above organic residue and evaporated. The solution was purified by RP-HPLC on a Varian Dynamax C-18 column (250×41.4 mm) with a gradient of 10-95% acetonitrile/water (hydrochloric acid) over 15 minutes in two batches. Fractions were combined and evaporated to afford 0.26 g of the title compound. 1H NMR (400 MHz, DMSO-d6): 1.10 (t, 3 H), 1.30 (t, 3 H), 1.49-1.60 (m, 2 H), 1.84-1.95 (m, 2 H), 2.32-2.36 (m, 3 H), 2.52-2.57 (m, 1 H), 2.78 (q, 2 H), 2.99-3.08 (m, 2 H), 3.52 (q, 2 H), 3.78 (t, 2 H), 4.45-4.53 (m, 2 H), 4.56-4.64 (m, 2 H), 6.91 (d, 1 H), 8.05 (s, 1 H), 8.18 (d, 1 H), 9.63 (s, 1 H), 12.18 (s, 1 H). LCMS m/z 454.
Name
5,7-dichloro-1-(2-ethoxyethyl)-3-ethyl-1H-pyrazolo[4,3-d]pyrimidine
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
3 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Alternatively, a mixture of N-[5-chloro-1-(2-ethoxyethyl)-3-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl]-4-methylpyridin-2-ylamine from step 5 can be combined with isonipecotic acid (between 1 to 10 equivalents) and a base and heated between 100-125° C. in a solvent until the reaction is complete. Suitable bases include cesium carbonate, sodium carbonate and potassium carbonate. Suitable solvents include DMSO and N,N-dimethylformamide. Upon cooling, water can be added and the basic solution extracted (between 1 to 3 times) with an organic solvent such as ethyl acetate. The remaining basic layer is acidified to pH 5 with HCl. The mixture is stirred for approximately 1 hour. The solid is filtered off, washed with water, and dried in vaccuo to provide the title compound.
Name
N-[5-chloro-1-(2-ethoxyethyl)-3-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl]-4-methylpyridin-2-ylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Synthesis routes and methods III

Procedure details

A mixture of N-[5-chloro-1-(2-ethoxyethyl)-3-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl]-4-methylpyridin-2-ylamine from step 5 (5.42 g, 166 mmol), isonipecotic acid (85.9 g, 665 mmol), cesium carbonate (162 g, 498 mmol), and DMSO (55 mL) was heated, with stirring, at 125° C. After 20 h, the mixture was cooled to 20° C. and water (165 mL) was added. The mixture was stirred for 15 min and was then treated with ethyl acetate (55 mL). The layers were separated and the aqueous was treated with another portion of ethyl acetate (55 mL). The layers were separated again and the aqueous layer was taken to pH ˜5 using 6 M HCl. After stirring for 1 hour, the resulting solid was filtered, washed with water (20 mL) and dried in vacuuo, to give 5.5 g of the title compound. 1H NMR (400 MHz, DMSO-d6): 1.10 (t, 3 H), 1.30 (t, 3 H), 1.49-1.60 (m, 2 H), 1.84-1.95 (m, 2 H), 2.32-2.36 (m, 3 H), 2.52-2.57 (m, 1 H), 2.78 (q, 2 H), 2.99-3.08 (m, 2 H), 3.52 (q, 2 H), 3.78 (t, 2 H), 4.45-4.53 (m, 2 H), 4.56-4.64 (m, 2 H), 6.91 (d, 1 H), 8.05 (s, 1 H), 8.18 (d, 1 H), 9.63 (s, 1 H), 12.18 (s, 1 H). LCMS m/z 454.
Name
N-[5-chloro-1-(2-ethoxyethyl)-3-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl]-4-methylpyridin-2-ylamine
Quantity
5.42 g
Type
reactant
Reaction Step One
Quantity
85.9 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
162 g
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step Two
Name
Quantity
165 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pde5-IN-42
Reactant of Route 2
Pde5-IN-42
Reactant of Route 3
Pde5-IN-42
Reactant of Route 4
Reactant of Route 4
Pde5-IN-42
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Pde5-IN-42
Reactant of Route 6
Pde5-IN-42

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.